Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-
Description
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- (IUPAC name: 4-[(3,5,6-Trichloropyridin-2-yl)oxy]benzaldehyde) is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 3,5,6-trichloro-2-pyridinyloxy group. This compound is structurally distinct due to the electron-withdrawing effects of the trichloropyridine moiety, which enhances the electrophilicity of the aldehyde group. Such derivatives are often explored in agrochemical and pharmaceutical research, where halogenated pyridines are common motifs in pesticides and bioactive molecules .
Properties
CAS No. |
642982-66-9 |
|---|---|
Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-(3,5,6-trichloropyridin-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9-5-10(14)12(16-11(9)15)18-8-3-1-7(6-17)2-4-8/h1-6H |
InChI Key |
GKSMBQFMHJQRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- typically involves the reaction of 4-hydroxybenzaldehyde with 3,5,6-trichloro-2-pyridinol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The base, often potassium carbonate or sodium hydroxide, facilitates the formation of the ether linkage between the benzaldehyde and pyridinyl groups.
Industrial Production Methods
On an industrial scale, the production of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the trichloropyridinyl group in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzoic acid.
Reduction: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The trichloropyridinyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Target Compound: The 3,5,6-trichloro-2-pyridinyloxy substituent introduces strong electron-withdrawing effects, increasing the aldehyde's electrophilicity. This contrasts with: 4-(N,N-Dimethylamino)benzaldehyde: The dimethylamino group is electron-donating, reducing electrophilicity and enhancing solubility in polar solvents. Such derivatives are pivotal in synthesizing cyanine dyes (e.g., indolo[2,3-b]thiopyrylium perchlorates) . 4-[(2-Pyridinyl)oxy]benzaldehyde: Lacking chlorine substituents, this compound exhibits moderate reactivity, as the pyridinyloxy group exerts weaker electron-withdrawing effects.
Physicochemical Properties
| Compound | Substituent | Electrophilicity | Solubility | Thermal Stability |
|---|---|---|---|---|
| 4-[(3,5,6-Trichloro-2-pyridinyl)oxy]benzaldehyde | Strongly electron-withdrawing | High | Low (lipophilic) | High |
| 4-(N,N-Dimethylamino)benzaldehyde | Electron-donating | Low | High (polar) | Moderate |
| 4-[(2-Pyridinyl)oxy]benzaldehyde | Moderately electron-withdrawing | Moderate | Moderate | Moderate |
Research Findings and Challenges
- Reactivity: The target compound’s aldehyde group undergoes slower nucleophilic additions compared to amino-substituted analogs, as shown in analogous studies .
- Synthetic Challenges: Introducing trichloropyridine requires stringent conditions (e.g., elevated temperatures, anhydrous solvents), contrasting with the milder reflux methods used for amino-benzaldehydes .
- Biological Activity : Trichloro derivatives often exhibit higher pesticidal activity but lower solubility, necessitating formulation adjustments.
Biological Activity
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-, also known by its CAS number 642982-66-9, is a compound that has garnered attention due to its potential biological activities. This article explores the various aspects of its biological activity, including antibacterial properties, cytotoxic effects, and its mechanism of action.
Chemical Structure and Properties
The molecular formula of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- is C12H6Cl3NO2. The compound features a benzaldehyde moiety substituted with a trichloropyridinyl ether group. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H6Cl3NO2 |
| CAS Number | 642982-66-9 |
| Purity | ≥95% |
| Appearance | Not specified |
| Storage Temperature | 4-8°C |
Antibacterial Activity
Research indicates that Benzaldehyde derivatives exhibit significant antibacterial properties. A study highlighted that benzaldehyde can inhibit various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The antibacterial mechanism is believed to involve disruption of the bacterial plasma membrane and coagulation of cellular components, leading to cell death .
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.0 mM (850 μg/mL) |
| Bacillus anthracis | 8.0 mM (850 μg/mL) |
| Pantoea conspicua | 10.0 mM (1060 μg/mL) |
| Citrobacter youngae | 10.0 mM (1060 μg/mL) |
Cytotoxic Effects
In addition to its antibacterial properties, Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- has been studied for its cytotoxic effects on various cancer cell lines. A notable investigation demonstrated that certain analogs of benzaldehyde exhibited potent cytotoxicity in murine B16F10 melanoma cells. The compounds were evaluated for their effect on cell viability and showed promising results in inhibiting cell growth without significant toxicity at lower concentrations .
Table 2: Cytotoxicity in B16F10 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Analog 1 | ≤20 | >80 |
| Analog 2 | 2.5 | <50 |
| Analog 3 | ≤20 | >80 |
The mechanism by which Benzaldehyde exerts its biological effects involves multiple pathways:
- Membrane Disruption : The interaction with bacterial membranes leads to structural disintegration.
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes like tyrosinase in melanogenesis pathways, which may contribute to its anti-cancer properties .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzaldehyde can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Case Studies
A case study explored the use of Benzaldehyde derivatives in treating hyperpigmentation disorders by inhibiting tyrosinase activity. The results indicated that certain derivatives significantly reduced melanin production in vitro without cytotoxic effects at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
